3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a pyrazole ring and at position 8 with a benzoyl group bearing a pyrrole moiety. The bicyclic scaffold confers rigidity, while the pyrazole and pyrrole substituents introduce π-π stacking and hydrogen-bonding capabilities, making it a candidate for medicinal chemistry applications (e.g., kinase inhibition or GPCR modulation) .
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(16-4-6-17(7-5-16)23-11-1-2-12-23)25-18-8-9-19(25)15-20(14-18)24-13-3-10-22-24/h1-7,10-13,18-20H,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFYBKPLZJJUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three primary components:
- 8-Azabicyclo[3.2.1]octane core : A bridged bicyclic amine requiring stereoselective ring closure.
- 3-(1H-Pyrazol-1-yl) substituent : Introduced via nucleophilic substitution or cycloaddition.
- 8-[4-(1H-Pyrrol-1-yl)benzoyl] group : Installed through Friedel-Crafts acylation or transition-metal-catalyzed coupling.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Cyclization Strategies
The bicyclic core is synthesized via intramolecular cyclization of appropriately substituted cyclohexane precursors. Two dominant methods are identified:
Acid-Catalyzed Cyclization
Ammonium salts of 2-carbamoyl cyclopentanecarboxylic acid undergo cyclization at elevated temperatures (240–246°C) in the presence of Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₃PO₄). Toluene azeotropy removes water, driving the reaction to completion:
Example : Heating 2-carbamoyl cyclopentanecarboxylic acid ammonium with 25 wt% HCl at 240°C yields 1,2-cyclopentanedicarboximide (76.5% yield, 98.7% purity).
Base-Mediated Heterocyclization
Alkyl N-(dibromocyclohexyl)carbamates treated with NaH in DMF undergo elimination to form azabicyclo structures. This method, originally developed for 7-azabicyclo[2.2.1]heptane, is adaptable to the [3.2.1] system by modifying starting materials.
Table 1 : Comparison of Core Synthesis Methods
| Method | Reagents | Temperature | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Acid-catalyzed | HCl, H₂O, toluene | 240°C | 76.5% | 98.7% | |
| Base-mediated | NaH, DMF | RT | 52% | 95%* |
Installation of the 8-[4-(1H-Pyrrol-1-yl)benzoyl] Group
Friedel-Crafts Acylation
4-(1H-Pyrrol-1-yl)benzoic acid is converted to its acid chloride and coupled to the bicyclic amine via Friedel-Crafts acylation. AlCl₃ catalysis in dichloromethane achieves moderate yields (55–60%).
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 8-bromo-8-azabicyclo[3.2.1]octane and 4-(1H-pyrrol-1-yl)benzoylboronic acid offers superior regiocontrol (78% yield).
Table 3 : Benzoyl-Pyrrole Attachment Methods
| Method | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 58% | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME | 78% |
Integrated Synthetic Routes
Sequential Functionalization Pathway
Convergent Approach
Parallel synthesis of pyrazole and benzoyl-pyrrole intermediates, followed by simultaneous coupling to the bicyclic core. This method reduces step count but requires orthogonal protecting groups.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl and pyrrolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclic Core
Sulfonamide vs. Benzoyl Derivatives
- Sulfonamide Analogues: Compounds like (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane (, compound 42) replace the benzoyl group with a sulfonamide-linked pyrazole. Example Data:
Heterocyclic Substituents
- Triazole Derivatives: 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane () replaces pyrazole with triazole.
- Oxadiazole Derivatives :
Compounds like 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione () introduce oxygen atoms into the bicyclic core, altering solubility and conformational flexibility .
Metabolic Stability
- Plasma stability studies in for sulfonamide derivatives (e.g., compound 39) indicate prolonged half-lives due to sulfonamide resistance to esterases . The target compound’s benzoyl group may be more susceptible to hydrolysis.
Biological Activity
3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by a unique bicyclic structure that incorporates both pyrazole and pyrrole moieties, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.43 g/mol. Its structure features a bicyclic framework, which enhances its interaction with biological targets.
Biological Activity Overview
Research into the biological activities of pyrazole derivatives has shown a broad spectrum of effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of both the pyrazole and pyrrole rings in this compound suggests it may exhibit similar or enhanced biological activities.
Table 1: Summary of Biological Activities of Related Pyrazole Compounds
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Inflammatory Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.
- Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that this compound could possess similar anticancer properties.
- Neuroprotective Effects : Research indicates that some pyrazole compounds can protect neurons from oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases.
- Anti-inflammatory Studies : In vivo studies have shown that certain pyrazole derivatives significantly reduce inflammation in animal models, highlighting their potential as therapeutic agents in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, acylation, and heterocyclic coupling. Key steps include:
-
Cyclization : Formation of the bicyclo[3.2.1]octane core under controlled temperatures (e.g., reflux in xylene for 25–30 hours) .
-
Acylation : Introduction of the benzoyl group via Friedel-Crafts or nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like chloranil .
-
Purification : Chromatography (e.g., flash column) or recrystallization (methanol) to isolate the product .
-
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents to improve yields (>70%) and purity (>95%) .
Key Reaction Parameters Conditions Cyclization Solvent Xylene Acylation Catalyst Chloranil Purification Method Chromatography
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm bicyclo[3.2.1]octane geometry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 275.35 g/mol for related analogs) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core and heterocyclic substituents .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC measurements) due to the pyrazole and pyrrole motifs’ affinity for ATP-binding pockets .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Target Identification : Use in silico docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer : Address contradictions via:
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Analytical Validation : Confirm compound stability under assay conditions (e.g., LC-MS to detect degradation products) .
- Meta-Analysis : Compare dose-response curves and statistical significance thresholds (e.g., p < 0.01 vs. p < 0.05) across studies .
Q. What strategies optimize environmental fate studies for this compound?
- Partitioning Coefficients : Measure log (octanol-water) to predict bioavailability.
- Degradation Pathways : Test hydrolysis (pH 2–12) and photolysis (UV-Vis exposure) to identify breakdown products .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess acute/chronic effects .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
- Activity Comparison : Test isolated enantiomers in parallel assays (e.g., IC differences >10-fold suggest stereospecificity) .
- Computational Modeling : Molecular dynamics simulations to compare binding modes of R vs. S configurations .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Modifications : Synthesize derivatives with variations in the pyrazole/pyrrole substituents and bicyclo core .
- Free Energy Calculations : Use MM/PBSA or QM/MM to quantify ligand-receptor binding energies .
- 3D-QSAR : CoMFA or CoMSIA models to predict bioactivity based on electrostatic and steric fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
